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Compound of Interest

Compound Name:
2-Chloro-4,4-dimethylcyclohex-1-

enecarbaldehyde

Cat. No.: B1405420 Get Quote

An In-depth Technical Guide to 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Introduction
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde is a bifunctional organic compound of

significant interest in synthetic chemistry. As a substituted cyclohexene, it possesses a unique

electronic and steric environment, making it a valuable intermediate for the synthesis of more

complex molecular architectures. Its structure, featuring a reactive aldehyde group, a

halogenated double bond, and a gem-dimethyl group, offers multiple avenues for chemical

modification. This guide provides a comprehensive overview of its chemical properties,

synthesis, reactivity, and applications, with a particular focus on its role as a building block in

pharmaceutical development. For instance, it is noted as a useful research chemical and an

intermediate related to the API Venetoclax[1].

Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental characteristics is paramount for its

effective use in a research and development setting.

Nomenclature and Chemical Identifiers
Systematic IUPAC Name: 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde

Common Synonyms: 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde[2][3][4]
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CAS Number: 1228943-80-3[1][2][3]

Molecular Formula: C₉H₁₃ClO[1][3]

Molecular Weight: 172.65 g/mol [2][3]

Structural Representation
The molecule features a six-membered ring containing a double bond (cyclohexene). A chlorine

atom and a formyl (aldehyde) group are attached to the carbons of the double bond. At the C4

position, two methyl groups are present.

Physicochemical Data Summary
The physical and chemical properties of a compound dictate its handling, storage, and reaction

conditions. The data below, derived from predictive models and supplier information, provides a

baseline for laboratory use.

Property Value Source

Physical Form Solid [2]

Boiling Point (Predicted) 224.0 ± 40.0 °C [5]

Density (Predicted) 1.07 ± 0.1 g/cm³ [5]

Vapour Pressure (Predicted) 0.1 ± 0.4 mmHg at 25°C

Solubility (Predicted)
Very slightly soluble (0.57 g/L)

at 25°C

LogP (Predicted) 2.888 [3][5]

Purity Typically ≥95% [2][3]
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Synthesis and Mechanistic Insight
The primary route to 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde is the Vilsmeier-

Haack reaction, a powerful formylation method for electron-rich substrates.

The Vilsmeier-Haack Reaction: Principle and Application
The Vilsmeier-Haack reaction accomplishes the formylation of a substrate that can act as a

nucleophile, such as an electron-rich alkene[6][7]. In this specific synthesis, the enol or enolate

form of 3,3-dimethylcyclohexanone serves as the nucleophile. The reaction proceeds in two

main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack and

subsequent workup.

Causality in Reagent Selection:

N,N-Dimethylformamide (DMF): Serves as the source of the formyl group and as the solvent.

Phosphorus Oxychloride (POCl₃): This is a crucial activating agent. It reacts with the oxygen

of DMF's carbonyl group, transforming the relatively unreactive amide into a highly

electrophilic chloroiminium ion, the Vilsmeier reagent ((Chloromethylene)dimethyliminium

Chloride)[6][8][9]. This reagent is a weak electrophile, making it selective for electron-rich

systems[6][9].

The reaction mechanism involves the nucleophilic attack of the ketone's enol form onto the

Vilsmeier reagent. This is followed by elimination and hydrolysis during aqueous workup to

yield the final α,β-unsaturated aldehyde.

Synthetic Workflow Diagram
The following diagram illustrates the transformation of the starting ketone into the target

compound.
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Caption: Vilsmeier-Haack synthesis pathway.

Experimental Protocol: Laboratory Scale Synthesis
This generalized protocol is based on standard Vilsmeier-Haack procedures[6].

Reagent Preparation (Formation of Vilsmeier Reagent):

To a flask containing N,N-Dimethylformamide (DMF) as the solvent, slowly add

phosphorus oxychloride (POCl₃) dropwise at 0°C under an inert atmosphere (e.g.,
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nitrogen).

Causality: This exothermic reaction must be cooled to prevent degradation of the reagent

and control the reaction rate. The inert atmosphere prevents side reactions with

atmospheric moisture.

Formylation:

To the pre-formed Vilsmeier reagent, add 3,3-dimethylcyclohexanone dropwise,

maintaining the temperature at 0°C.

Allow the reaction mixture to slowly warm to room temperature and stir for several hours

(e.g., 6.5 hours) to ensure complete conversion[6].

Workup and Hydrolysis:

Cool the reaction mixture back to 0°C.

Carefully quench the reaction by adding a cold aqueous solution of a base, such as

sodium acetate or sodium hydroxide, to hydrolyze the iminium intermediate and neutralize

the acidic medium[6].

Causality: The addition of a basic aqueous solution is critical for converting the iminium

salt intermediate into the final aldehyde product[8][10].

Extraction and Purification:

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine to remove residual water and water-soluble

impurities.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Filter and concentrate the solvent under reduced pressure.

Purify the crude residue using silica gel column chromatography to obtain the pure

product.
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Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic

techniques. The following data are predicted based on the known structure of the molecule and

general principles of spectroscopy.[11][12][13][14]

Technique Feature
Expected Chemical Shift /
Frequency / m/z

¹H NMR Aldehyde Proton (-CHO) δ 9.8 - 10.2 ppm (singlet)

Methylene Protons (-CH₂-) δ 1.5 - 2.8 ppm (multiplets)

Methyl Protons (-C(CH₃)₂) δ ~1.0 ppm (singlet)

¹³C NMR Carbonyl Carbon (C=O) δ 188 - 195 ppm

Vinylic Carbon (-C-Cl) δ 140 - 145 ppm

Vinylic Carbon (-C-CHO) δ 135 - 140 ppm

Quaternary Carbon (-C(CH₃)₂) δ 30 - 40 ppm

Methyl Carbons (-CH₃) δ 25 - 30 ppm

IR Spectroscopy C=O Stretch (Aldehyde) 1680 - 1700 cm⁻¹ (strong)

C=C Stretch (Alkene) 1620 - 1650 cm⁻¹ (medium)

C-H Stretch (sp³) 2850 - 3000 cm⁻¹

C-Cl Stretch 600 - 800 cm⁻¹

Mass Spectrometry Molecular Ion (M⁺)
m/z ≈ 172 (with ³⁵Cl) and 174

(with ³⁷Cl) in ~3:1 ratio

Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dominated by its three key functional groups: the aldehyde, the

vinylic chloride, and the carbon-carbon double bond. This polyfunctionality makes it a versatile

synthetic intermediate.
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Reactivity at Key Sites
The Aldehyde Group: This group is a primary site for nucleophilic addition. It can be:

Oxidized to a carboxylic acid.

Reduced to a primary alcohol.

Undergo Wittig olefination to extend the carbon chain.

React with Grignard or organolithium reagents to form secondary alcohols.

The Vinylic Chloride and C=C Double Bond: The electron-withdrawing nature of the adjacent

aldehyde group deactivates the double bond towards typical electrophilic addition. However,

the vinylic chloride opens the door to modern cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to

form a new C-C bond, replacing the chlorine atom.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds.

Synthetic Derivatization Workflow
The compound serves as a scaffold for building molecular complexity, which is particularly

valuable in medicinal chemistry and drug discovery.
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Aldehyde Reactions
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Caption: Potential synthetic transformations of the title compound.

Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards. The information is

derived from supplier Safety Data Sheets (SDS).

Hazard Identification
The compound is classified with the following hazard statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[2].

Recommended Handling and Storage
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, protective

clothing, and safety glasses with side-shields. Use a respirator if dust or vapors are

generated[15][16].

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume

hood[15].

Storage: Store in a tightly closed container in a cool, dry place. For long-term stability,

storage in a freezer (-20°C) under an inert atmosphere like nitrogen is recommended[2][3].

First Aid Measures
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a

physician[15][16].

Skin Contact: Wash off with soap and plenty of water. Consult a physician[15][16].

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician[15][16].

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician[15][16].

Conclusion
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde is a highly functionalized and

synthetically versatile building block. Its preparation via the Vilsmeier-Haack reaction is

efficient, and its multiple reactive sites—aldehyde and vinylic chloride—allow for a diverse

range of subsequent chemical transformations. These characteristics make it a valuable
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intermediate for researchers, particularly those in drug development, enabling the construction

of complex and novel molecular frameworks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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